N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Description
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is an N-substituted hydroxylamine derivative featuring a naphthalen-1-yl ethyl group attached to the hydroxylamine nitrogen.
Structure
2D Structure
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZCDKSYYYRIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562509 | |
| Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127104-25-0 | |
| Record name | N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-Naphthaldehyde with Hydroxylamine
The reductive amination of 1-naphthaldehyde represents a foundational route to synthesize N-(1-naphthalen-1-yl-ethyl)-hydroxylamine. In this method, 1-naphthaldehyde reacts with hydroxylamine hydrochloride in the presence of a reducing agent to form the target compound. A study by Madabhushi et al. (2012) achieved a 93% yield by employing sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C over 12 hours . The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond (Figure 1).
Reaction Conditions
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Substrates : 1-Naphthaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
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Reducing Agent : NaBH₃CN (1.5 equiv)
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Solvent : Methanol
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Temperature : 0°C to 25°C
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Time : 12 hours
This method avoids racemization due to the mild reducing conditions, making it suitable for stereosensitive applications. However, the use of toxic cyanoborohydride necessitates careful handling and waste management.
Condensation of 1-Naphthylethylamine with Hydroxylamine Derivatives
Condensation strategies leverage the reactivity of 1-naphthylethylamine with hydroxylamine derivatives. Coustard and Jacquesy (1992) reported a two-step process involving the formation of an ethylidene intermediate, followed by hydroxylamine addition . The initial step reacts 1-naphthylethylamine with ethyl formate to yield N-(1-naphthylethyl)formamide, which undergoes hydrolysis with hydroxylamine-O-sulfonic acid (HOSA) to produce the hydroxylamine derivative.
Experimental Procedure
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Formamide Synthesis :
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Hydroxylamine Addition :
This method’s limitation lies in the moderate overall yield (32%), attributed to side reactions during hydrolysis.
Palladium-Catalyzed Carbonylative Cyclization
A novel palladium-catalyzed approach, adapted from recent advancements in hydroaminocarbonylation, enables the synthesis of this compound from aryl alkynes. Li et al. (2025) demonstrated that using Pd(dba)₂ (5 mol%) and Ad₂PBn (12 mol%) under 10 atm CO at 150°C for 24 hours facilitates carbonylative cyclization . The reaction proceeds via a Lossen rearrangement mechanism, producing the hydroxylamine derivative in 76% yield (Table 1).
Table 1: Optimization of Palladium-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dba)₂ | 76 |
| Ligand | Ad₂PBn (12 mol%) | 76 |
| CO Pressure | 10 atm | 76 |
| Temperature | 150°C | 76 |
| Solvent | Anisole | 76 |
This method offers excellent regioselectivity but requires high-pressure equipment and specialized ligands .
Borane-Mediated Asymmetric Reduction of Oximes
The enantioselective reduction of oximes, as described by Ribeiro et al. (2021), provides access to chiral this compound. Using a spiroborate ester catalyst, ketoximes derived from 1-acetylnaphthalene are reduced with borane (BH₃·THF) to yield the hydroxylamine with up to 89% enantiomeric excess (ee) .
Key Steps
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Oxime Formation : 1-Acetylnaphthalene reacts with hydroxylamine hydrochloride in ethanol (80°C, 2 hours).
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Reduction : The oxime is treated with BH₃·THF and (S)-spiroborate ester (10 mol%) at −20°C for 12 hours.
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Workup : The crude product is purified via flash chromatography (58% yield, 89% ee) .
This method is advantageous for producing enantiopure compounds but suffers from moderate yields due to competing over-reduction.
Acid-Catalyzed Rearrangement of Naphthyl Aziridines
A less conventional route involves the acid-catalyzed ring-opening of naphthyl aziridines with hydroxylamine. Mathad et al. (2011) reported that treating 1-(aziridin-1-yl)naphthalene with hydroxylamine-O-sulfonic acid in acetic acid at 100°C for 8 hours induces rearrangement to this compound (67% yield) . The reaction mechanism involves aziridine protonation, ring opening, and hydroxylamine trapping (Scheme 1).
Reaction Scope
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Substrate : 1-(Aziridin-1-yl)naphthalene
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Acid Catalyst : Acetic acid (10 mol%)
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Reagent : Hydroxylamine-O-sulfonic acid (1.5 equiv)
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Conditions : 100°C, 8 hours
While efficient, this method is limited by the availability of aziridine precursors.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 93 | 99 | High yield, mild conditions | Cyanoborohydride toxicity |
| Condensation | 41 | 95 | Simple reagents | Low overall yield |
| Palladium Catalysis | 76 | 98 | Regioselective | High-pressure equipment required |
| Borane Reduction | 58 | 97 | Enantioselective | Moderate yield |
| Aziridine Rearrangement | 67 | 96 | Novel mechanism | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: 1-Naphthyl ethylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
- N-(1-(Naphthalen-2-yl)ethyl)hydroxylamine (CAS 111525-02-1) differs only in the position of the naphthalene substituent. The naphthalen-1-yl group may induce steric hindrance or electronic effects distinct from the 2-isomer, altering reactivity or target binding .
- N-(1-Phenylethyl)hydroxylamine (CAS 2912-98-3) replaces naphthalene with a phenyl group, reducing molecular weight (171.24 vs. 187.24 g/mol) and hydrophobicity. This likely decreases binding to lipophilic targets but may improve aqueous solubility .
Functional Group Variations
- N-t-Butyl Hydroxylamine (NtBHA) : Lacks aromatic substituents but shares the hydroxylamine group. NtBHA delays senescence in IMR90 cells at 10 µM, suggesting that N-substituted hydroxylamines with bulky groups (e.g., naphthalenyl) might require lower concentrations for similar effects .
- O-Ethyl Hydroxylamine : An O-substituted analog with antimicrobial activity. The N-substitution in the target compound may redirect reactivity toward nucleophilic targets (e.g., DNA crosslinking) rather than radical scavenging .
Table 1: Key Properties of Selected Hydroxylamine Derivatives
Key Observations:
- Binding Affinity : The benzisothiazol-linked bis(hydroxylamine) derivatives (compounds 1–2) exhibit strong binding to trehalase (−8.7 kcal/mol), outperforming the control ligand (−6.3 kcal/mol). The naphthalene group in the target compound may similarly enhance affinity for aromatic-rich binding pockets .
- Toxicity Profile: Dapsone hydroxylamine (DDS-NOH) causes hemolytic anemia via hydroxylamine metabolites, suggesting that this compound could share metabolic activation pathways, necessitating caution in therapeutic design .
Reactivity and Stability
- Imine Bond Length : In related imine structures (e.g., (E)-1-(Naphthalen-2-yl)ethylidene derivatives), C=N bond lengths range from 1.264–1.292 Å. The naphthalenyl substituent may stabilize the imine form via conjugation, though this requires experimental validation for the hydroxylamine analog .
- Synthetic Utility: Hydroxylamine derivatives like N-(1-hydroxyimino-2-methyl-2-cyclohexyl)hydroxylamine undergo condensation with dicarbonyl compounds to form pyrazine dioxides. The naphthalenyl group in the target compound could sterically hinder such reactions compared to smaller substituents .
Biological Activity
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxylamine functional group attached to a naphthalene ring. This unique structure may contribute to its biological activity, differentiating it from other naphthalene derivatives.
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have been known to interact with various biological receptors and enzymes, suggesting potential pathways for this compound's activity:
- Target Interactions : It may interact with enzymes involved in metabolic processes or receptors that modulate signaling pathways.
- Biochemical Pathways : Naphthalene derivatives are implicated in multiple biological processes, including enzyme inhibition and receptor modulation, which could extend to this compound as well.
Biological Effects
Research indicates that naphthalene derivatives exhibit a range of biological effects, including:
Pharmacokinetics
The pharmacokinetic profile of naphthalene derivatives suggests they are generally lipophilic, which implies good absorption and distribution within biological systems. This characteristic is essential for their potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be made:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Naphthyl ethylamine | Lacks hydroxylamine group | Limited biological data |
| N-(1-Naphthalen-1-yl)ethyl-4-nitrobenzenesulfonamide | Contains nitrobenzenesulfonamide group | Potential anti-inflammatory effects |
This compound stands out due to the hydroxylamine moiety, which may enhance its reactivity and biological activity compared to other naphthalene derivatives.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
- Anticancer Studies : Research on other naphthalene derivatives has shown promising results against various cancer cell lines, indicating that similar effects could be expected from this compound.
- Inflammation Models : Studies involving related compounds have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also exhibit such properties .
Q & A
Q. What are the common synthetic routes for N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine?
- Methodological Answer : Synthesis typically involves coupling reactions between hydroxylamine derivatives and naphthyl-containing precursors. For example, benzotriazole-based intermediates (e.g., 1H-benzo[d][1,2,3]triazol-1-ylmethyl compounds) can facilitate the formation of stable hydroxylamine adducts under controlled conditions. Key steps include nucleophilic substitution and purification via column chromatography. Structural confirmation is achieved using FT-IR (to verify N–O and C–N bonds) and mass spectrometry (to confirm molecular weight and fragmentation patterns) .
Q. How is the structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolve molecular configuration using programs like SHELX for refinement. Bond angles and torsion parameters (e.g., C–C–N–O dihedral angles) are critical for distinguishing stereoisomers .
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm for naphthyl groups) and hydroxylamine protons (δ 2.5–3.5 ppm). H-N HMBC correlations confirm N–O connectivity .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential hematological and hepatic toxicity observed in naphthalene derivatives .
- Storage : Store in inert, anhydrous conditions at 2–8°C to prevent degradation. Avoid contact with strong acids, peroxides, or reducing agents to prevent exothermic reactions .
Advanced Research Questions
Q. How does the naphthyl group influence the compound's reactivity in oxidation/reduction reactions?
- Methodological Answer : The naphthyl moiety enhances electron delocalization, stabilizing radical intermediates during redox reactions. Experimental design should include:
- Cyclic Voltammetry : To measure oxidation potentials (e.g., E for hydroxylamine → nitroxide transitions).
- EPR Spectroscopy : Detect transient radicals formed during reactions. Contradictions in redox behavior (e.g., unexpected stability) can be resolved by comparing computational (DFT) and experimental data .
Q. What metabolic pathways are involved in the biotransformation of this compound?
- Methodological Answer :
- In vitro Microsomal Studies : Incubate with hepatic microsomes (rat/rabbit) and NADPH. Use HPLC to separate metabolites (e.g., o-aminophenol analogs) and LC-MS for identification.
- Enzyme Induction : Pre-treat animal models with CYP inducers (β-naphthoflavone for CYP1A, phenobarbital for CYP2B). Monitor metabolite ratios (e.g., reductive vs. oxidative products) to identify dominant pathways .
Table 1 : Key CYP Enzymes and Metabolite Formation
| CYP Subfamily | Primary Metabolite | Role in Metabolism |
|---|---|---|
| CYP1A | Reductive products | Dominant pathway |
| CYP2E1 | Oxidative products | Minor pathway |
Q. How can crystallographic data resolve contradictions in molecular configuration?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL to handle high-resolution twinned datasets. Compare R-factors for alternative models (e.g., enantiomeric configurations).
- Hydrogen Bonding Analysis : Identify key interactions (e.g., O–H···N) that stabilize specific conformations. Discrepancies between computational and experimental geometries may require re-refinement with restraints .
Q. What analytical techniques are used to study radiation-induced degradation products?
- Methodological Answer :
- Gas Chromatography (GC) : Pair with alumina capillary columns and FID detectors to quantify light hydrocarbons (e.g., methane, ethylene) from radiolysis.
- Dosimetry : Irradiate samples under controlled γ-ray doses (e.g., 10–50 kGy). Compare degradation kinetics using Arrhenius plots to identify activation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
